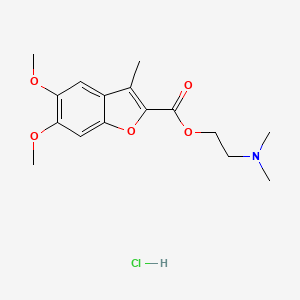
1-Bromo-3-chlorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chlorobut-2-ene is an organic compound with the molecular formula C4H6BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chlorobut-2-ene can be synthesized through the halogenation of butenes. One common method involves the addition of bromine and chlorine to butadiene under controlled conditions. The reaction typically requires a catalyst and is conducted at specific temperatures to ensure the selective addition of halogens to the desired positions on the butene molecule .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where butadiene is reacted with bromine and chlorine gases. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-chlorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form conjugated dienes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Hydrogen halides (HCl, HBr), halogens (Cl2, Br2).
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products Formed:
Substitution Products: 3-Chlorobut-2-ene, 1-Bromo-3-butene.
Addition Products: 1,2-Dibromo-3-chlorobutane, 1-Bromo-2,3-dichlorobutane.
Elimination Products: 1,3-Butadiene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chlorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chlorobut-2-ene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for different types of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-chlorobut-2-ene
- 2-Bromo-3-chlorobut-2-ene
- 1-Chloro-3-bromobut-2-ene
Comparison: 1-Bromo-3-chlorobut-2-ene is unique due to the specific positions of the bromine and chlorine atoms on the butene backbone. This positional arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Eigenschaften
IUPAC Name |
1-bromo-3-chlorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrCl/c1-4(6)2-3-5/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVAGJFXZXHXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699729 |
Source


|
| Record name | 1-Bromo-3-chlorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51430-83-2 |
Source


|
| Record name | 1-Bromo-3-chlorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
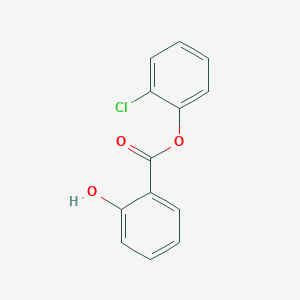
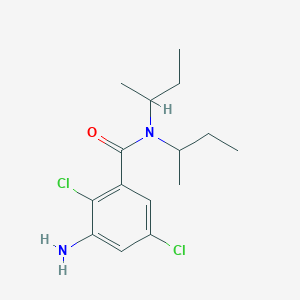
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
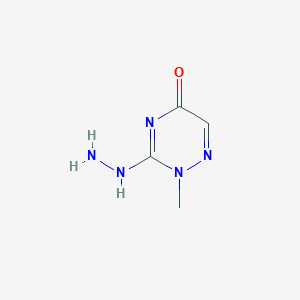
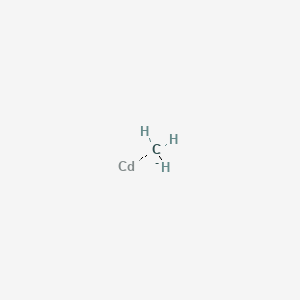
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)


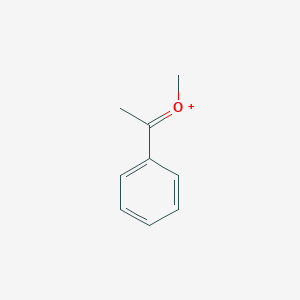
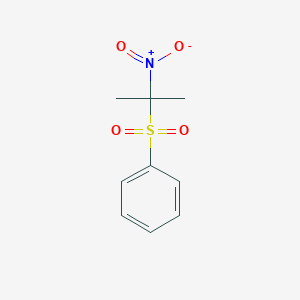
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
